2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N4. It belongs to the class of imidazole derivatives, which are five-membered heterocyclic compounds containing nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry and biochemistry due to its structural properties that allow interaction with various biological targets.
The compound can be synthesized through various chemical routes, typically involving the reaction of imidazole derivatives with appropriate alkyl or acylating agents. It is available from chemical suppliers and is used in research laboratories for various applications.
2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride is classified as:
The synthesis of 2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride typically involves several steps:
The molecular structure of 2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride features:
The compound can undergo various chemical reactions, including:
These reactions are typically facilitated by catalysts or specific reaction conditions (e.g., temperature, pH) to promote desired pathways.
The mechanism of action for 2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride involves its interaction with biological targets such as enzymes and receptors:
Studies have shown that compounds with similar structures exhibit significant affinities for various biological targets, suggesting potential therapeutic applications.
Physical and chemical properties can vary based on synthesis methods and purity levels; thus, characterization through techniques like NMR and mass spectrometry is essential for confirming identity and quality.
2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride has several scientific uses:
Traditional synthetic routes for 2-(2-Methyl-1H-imidazol-4-yl)ethanamine and its dihydrochloride salt primarily involve multi-step organic transformations starting from imidazole precursors. A common approach utilizes the alkylation of 4-methylimidazole with ethylene-diamine derivatives, followed by protective group strategies to achieve regioselective functionalization. The synthesis typically proceeds through nucleophilic displacement reactions where the imidazole nitrogen attacks halogenated precursors like 2-chloroethylamine hydrochloride. However, this method suffers from poor regioselectivity due to competing N1 vs. N3 alkylation and the formation of quaternary ammonium salts as side products [4].
Alternative pathways employ reductive amination strategies using 2-methyl-4-imidazole carboxaldehyde with nitroethane, followed by catalytic hydrogenation. This method achieves moderate yields (45-60%) but requires high-pressure hydrogenation equipment and generates impurities that complicate purification. Acylation-reduction sequences have also been documented, where 2-methylimidazole-4-acetic acid is converted to the corresponding amide followed by Hofmann rearrangement or reduction to yield the target ethanamine derivative. These classical approaches are characterized by several limitations:
Table 1: Comparison of Traditional Synthetic Approaches
Method | Key Reagents | Yield (%) | Major Impurities |
---|---|---|---|
N-Alkylation | 2-Chloroethylamine HCl | 28-35 | Quaternary ammonium salts (15-20%) |
Reductive Amination | 4-Imidazole carboxaldehyde | 45-60 | Di-imidazolyl byproducts (10-12%) |
Acylation-Reduction | Imidazole-4-acetyl chloride | 50-55 | Over-reduction products (8-10%) |
The primary challenges in these batch processes include controlling exothermic reactions during alkylation stages, managing the hygroscopic nature of intermediates, and achieving acceptable overall yields while maintaining regiochemical purity. Purification typically requires multiple recrystallizations or column chromatography, making these methods economically unfavorable for large-scale production [4] [8].
Microwave-assisted synthesis has demonstrated significant improvements in the preparation of imidazole-alkylamine derivatives by enhancing reaction kinetics and reducing side product formation. In one optimized approach, a mixture of 4-methylimidazole and 2-bromoethylamine hydrobromide undergoes cyclization under microwave irradiation (120°C, 150W) in DMF, achieving 75% yield within 15 minutes – a 40% reduction in reaction time compared to conventional heating. This method minimizes thermal degradation pathways common in traditional reflux methods [3].
Continuous flow technology represents a paradigm shift for synthesizing thermally sensitive imidazole derivatives. Patent WO2019008594A1 details a segmented flow system where L-histidine solution and catalyst (e.g., Pd/C) are pumped through a high-temperature reactor (180-220°C) with precise residence time control (8-12 minutes), achieving decarboxylation efficiencies >90%. The continuous process eliminates hot spots and enables real-time impurity profiling through integrated analytical sensors. Key advantages over batch reactors include:
A comparative study demonstrated that continuous flow methods reduce energy consumption by 65% and solvent usage by 70% versus batch processes while achieving space-time yields of 450 g/L·h – a 3.5-fold improvement over microwave-assisted batch reactions [1] [6].
The decarboxylation of histidine represents the most direct route to 2-(1H-imidazol-4-yl)ethanamine derivatives, though the 2-methyl variant requires additional synthetic steps. Catalytic decarboxylation employs platinum-group metals (Pd, Pt, Ru) on high-surface-area supports (≥150 m²/g) in polar aprotic solvents like diethylene glycol. The reaction proceeds through a heterogeneous catalytic mechanism where the amino acid adsorbs onto the metal surface, facilitating carboxyl group removal as CO₂. Temperature optimization is critical: below 160°C, reaction kinetics become impractically slow (k<0.05 min⁻¹), while above 240°C, ring-opening side reactions increase by >25% [1] .
Modified decarboxylation approaches for 2-methylhistamine synthesis utilize N-protected histidine derivatives to prevent catalyst poisoning. The Boc-protected 2-methylhistidine undergoes decarboxylation at 150°C with 5% Pd/C in diethylene glycol, followed by acidic deprotection to yield the free base. This method achieves 78% overall yield with <1% ring-saturated impurities. Alternative metal-free decarboxylation employs pyridoxal-5'-phosphate as a coenzyme mimic in subcritical water (200°C, 15 bar), though yields remain moderate (55%) due to hydrolysis competing reactions .
Key process parameters influencing decarboxylation efficiency include:
The conversion of 2-(2-Methyl-1H-imidazol-4-yl)ethanamine to its dihydrochloride salt involves precise proton transfer thermodynamics governed by pKa differentials. The free base contains two protonation sites: the aliphatic amine (pKa₁ = 9.8-10.2) and the imidazole ring nitrogen (pKa₂ = 6.5-7.0). During salt formation, the first protonation occurs preferentially at the aliphatic amine group, followed by imidazole ring protonation under excess HCl conditions. This stepwise protonation creates a stable zwitterionic structure where the protonated imidazolium cation and ammonium moiety exist in equilibrium [4] [6].
Crystallization studies reveal that the dihydrochloride salt forms a monoclinic crystal system with P2₁/c space group when crystallized from ethanol/water mixtures. The crystal lattice stability derives from three-dimensional hydrogen bonding networks:
Table 2: Protonation Characteristics of 2-(2-Methyl-1H-imidazol-4-yl)ethanamine
Protonation Site | pKa Value | Proton Affinity (kJ/mol) | Preferred Solvent System |
---|---|---|---|
Aliphatic amine (primary) | 10.1 ± 0.3 | 932 ± 15 | Anhydrous ethanol |
Imidazole Nτ (ring) | 6.8 ± 0.2 | 878 ± 12 | Ethanol/water (3:1) |
Imidazole Nπ (ring) | 3.9* | 825* | Not protonated |
*Theoretical values for reference only
Salt formation protocols optimized for pharmaceutical applications employ isopropanol/water (85:15) as the crystallization solvent with HCl gas addition at 5-10°C. This approach produces non-hygroscopic particles (D₉₀ < 50 μm) with excellent filtration characteristics and residual solvent levels <300 ppm. The stoichiometric endpoint is critical – excess HCl (>2.2 eq) leads to hydrochloride-hydrate complexes that exhibit deliquescence at >60% RH [6] [8].
Scale-up of 2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride production faces significant challenges in purification consistency, catalyst management, and thermal hazard control. Traditional batch decarboxylation in stirred-tank reactors suffers from poor heat transfer at >500L scale, leading to thermal runaway risks and batch-to-batch variability >15% in impurity profiles. The US10889549B2 patent addresses these issues through a continuous purification train featuring:
Solvent-free synthetic approaches have emerged as sustainable alternatives. One innovative method utilizes reactive extrusion where histidine derivative, catalyst, and acid acceptor are co-ground in a twin-screw extruder at 80-85°C. This technique eliminates solvent handling entirely, reduces processing time by 40%, and achieves 92% yield with purity >95% – a significant improvement over DMF-based processes (68% yield, 85% purity). The absence of solvent residues (<50 ppm) meets stringent ICH Q3C guidelines for pharmaceutical intermediates [5].
Key scalability considerations include:
CAS No.: 28164-57-0
CAS No.: 24622-61-5
CAS No.: 1910-41-4
CAS No.: 2524-31-4
CAS No.:
CAS No.: